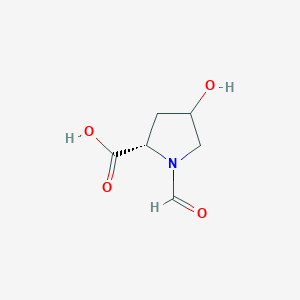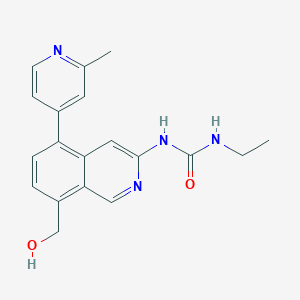![molecular formula C7H4BrNO2 B12864775 2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
2-Bromobenzo[d]oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzo[d]oxazol-5-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and hydroxyl groups in the structure of this compound imparts unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazol-5-ol typically involves the bromination of benzo[d]oxazol-5-ol. One common method includes the reaction of benzo[d]oxazol-5-ol with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[d]oxazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include 2-amino- or 2-thiobenzo[d]oxazol-5-ol derivatives.
Oxidation Reactions: Products include 2-bromo-5-oxo-benzo[d]oxazole.
Reduction Reactions: Products include 2-bromo-benzo[d]oxazole.
Scientific Research Applications
2-Bromobenzo[d]oxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential anticancer activity and is being investigated for its role in cancer therapy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazol-5-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Chlorobenzo[d]oxazol-5-ol
- 2-Fluorobenzo[d]oxazol-5-ol
- 2-Iodobenzo[d]oxazol-5-ol
Comparison:
- 2-Bromobenzo[d]oxazol-5-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts .
- The bromine atom enhances the compound’s ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H4BrNO2 |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C7H4BrNO2/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H |
InChI Key |
JKQVLWFNBUTGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
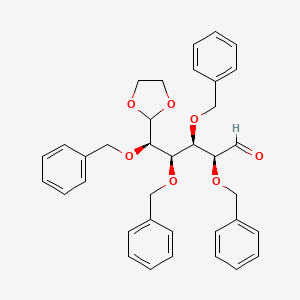
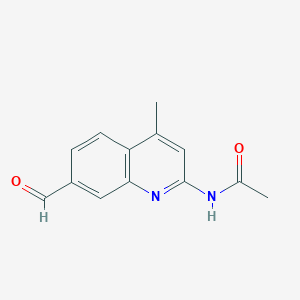
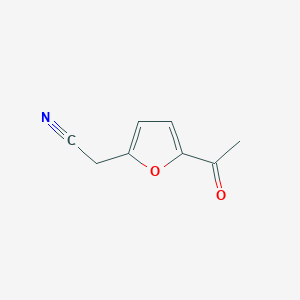
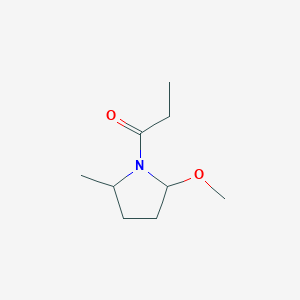
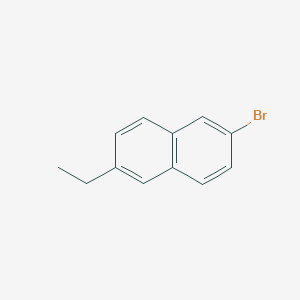
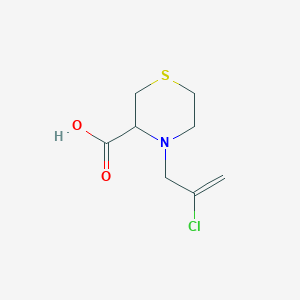


![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
![2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)
